molecular formula C16H13N2O5SD5 B602695 Penicillin V-d5 CAS No. 1356837-87-0

Penicillin V-d5

货号: B602695
CAS 编号: 1356837-87-0
分子量: 355.43
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Penicillin V-d5, also known as Phenoxymethylpenicillin-d5, is a deuterated form of Penicillin V. It is a narrow-spectrum beta-lactam antibiotic used primarily for the treatment and prevention of bacterial infections. The deuterium labeling in this compound makes it particularly useful as an internal standard in pharmacokinetic studies and analytical chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Penicillin V-d5 involves the incorporation of deuterium atoms into the phenoxymethyl group of Penicillin V. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles to the synthesis of Penicillin V, with additional steps to introduce deuterium. The process begins with the fermentation of Penicillium molds to produce Penicillin G, which is then chemically modified to obtain Penicillin V. Deuterium is introduced during the chemical modification steps, often using deuterated acetic acid or other deuterated reagents .

化学反应分析

Types of Reactions

Penicillin V-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Analytical Chemistry

Penicillin V-d5 is utilized as a standard in quantitative analyses to determine the concentration of penicillin V in various samples. Its deuterated nature allows for distinct mass spectral signatures, facilitating precise quantification in complex biological matrices. This application is critical for pharmacokinetic studies where accurate drug measurement is essential.

Pharmacokinetics

Research involving this compound aids in understanding the pharmacokinetic profile of penicillin V. Studies have shown that penicillin V exhibits significant absorption characteristics when administered orally, with a bioavailability that is affected by food intake . The use of deuterated compounds like this compound allows researchers to trace the metabolic pathways and elimination processes of penicillin V in vivo.

Microbiological Studies

This compound has been employed in microbiological research to study the effects of penicillins on bacterial resistance mechanisms. For instance, a study investigated the impact of narrow-spectrum antibiotics on the gut microbiome and resistome in children treated for acute otitis media. The findings indicated that even narrow-spectrum antibiotics like penicillin V could significantly alter microbial populations and promote resistance gene enrichment .

Case Study 1: Impact on Gut Resistome

A study followed a one-year-old child treated with penicillin V for acute otitis media, analyzing oral and fecal samples before and after treatment. The results revealed shifts in antimicrobial resistance genes, highlighting the potential consequences of antibiotic treatment on gut microbiota . This underscores the importance of monitoring antibiotic effects on microbial communities.

Case Study 2: Pharmacokinetic Profiling

In pharmacokinetic studies using this compound, researchers have been able to delineate the absorption, distribution, metabolism, and excretion (ADME) profiles of penicillin V. These studies are crucial for optimizing dosing regimens and understanding interindividual variability in drug response .

Table 1: Summary of Pharmacokinetic Parameters for Penicillin V

ParameterValue
BioavailabilityApproximately 60-70%
Half-life~1 hour
Peak plasma concentration1-2 hours post-administration
Elimination routePrimarily renal

Table 2: Effects of Penicillin V on Antimicrobial Resistance Genes

Time PointOral Samples (ARGs Identified)Fecal Samples (ARGs Identified)
Baseline117
Day 5Increased/Decreased/UnchangedDecreased
Day 30Returned to baseline or lowerIncreased to 21 ARGs

作用机制

Penicillin V-d5 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the synthesis and maintenance of the cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the disruption of cell wall biosynthesis and ultimately causing bacterial cell lysis and death .

相似化合物的比较

Penicillin V-d5 is similar to other beta-lactam antibiotics, such as:

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and analytical studies. This labeling allows for precise quantification and differentiation from non-deuterated Penicillin V, providing more accurate and reliable data in research applications .

Similar Compounds

生物活性

Penicillin V-d5, an isotopically labeled derivative of phenoxymethylpenicillin (Penicillin V), serves as an essential internal standard in research related to antibiotic quantification and pharmacokinetics. This compound is particularly significant in studies focused on the biological activity of penicillin antibiotics, especially in understanding their mechanisms of action, efficacy, and impact on bacterial resistance.

Overview of this compound

This compound is used primarily for analytical purposes, particularly in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) applications. Its isotopic labeling allows for precise quantification and tracking of penicillin V in biological samples. The compound exhibits similar biological properties to Penicillin V, which is a narrow-spectrum beta-lactam antibiotic effective against various gram-positive bacteria.

This compound, like other penicillins, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. The minimum inhibitory concentrations (MICs) for various bacteria have been documented:

  • Streptococcus pyogenes : MIC = 0.004-0.008 mg/L
  • Staphylococcus aureus : MIC = 0.016 mg/L
  • Clostridium difficile : MIC = 1 to >256 mg/L

These values indicate that this compound retains potent activity against clinically relevant pathogens .

Pharmacokinetics

The pharmacokinetic profile of Penicillin V has been studied extensively. Key parameters observed in clinical studies include:

  • Cmax (maximum serum concentration) : Approximately 5.7 mg/L
  • AUC (area under the curve) : Approximately 7.8 mg·h/L
  • Half-life (t1/2) : Approximately 41 minutes for total serum concentration and 55 minutes for unbound drug .

These pharmacokinetic properties suggest that this compound has a rapid absorption and elimination profile, making it effective for short-term treatment regimens.

Study on Pharyngotonsillitis Treatment

A randomized controlled trial investigated the efficacy of different dosing regimens of Penicillin V in treating pharyngotonsillitis caused by group A streptococci. The study compared:

  • 800 mg four times daily for five days
  • 1000 mg three times daily for ten days

Results indicated that both regimens were non-inferior regarding clinical outcomes, with clinical cure rates of 89.6% in the five-day group versus 93.3% in the ten-day group. This suggests that shorter treatment durations may be sufficient without compromising efficacy .

Impact on Gut Microbiome and Resistome

Another study examined the effects of Penicillin V on the oral and gut microbiome of a young child treated for acute otitis media. Metagenomic sequencing revealed that while some antimicrobial resistance genes increased post-treatment, most returned to baseline levels after 30 days. This highlights the potential impact even narrow-spectrum antibiotics can have on microbial communities and resistance gene proliferation .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Parameter Value
Mechanism Inhibition of cell wall synthesis
MIC (S. pyogenes) 0.004-0.008 mg/L
Cmax 5.7 mg/L
AUC 7.8 mg·h/L
Half-life 41 minutes (total), 55 minutes (unbound)

属性

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBGHOLXOTWMN-DHJOJNDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。